molecular formula C7H15NO4 B12662604 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol CAS No. 97416-77-8

2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol

Cat. No.: B12662604
CAS No.: 97416-77-8
M. Wt: 177.20 g/mol
InChI Key: WLZNNRXZWUUMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and oxazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol typically involves the reaction of an appropriate oxazolidine derivative with formaldehyde under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinyl group can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving oxazolidinyl and hydroxymethyl groups.

Medicine

Industry

In the industrial sector, this compound might be used in the production of polymers, resins, or other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)ethanol
  • 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)butane-1,3-diol

Uniqueness

Compared to similar compounds, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol may offer unique reactivity due to its specific molecular structure, making it particularly useful in certain synthetic and research applications.

Properties

CAS No.

97416-77-8

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-(hydroxymethyl)-2-(1,3-oxazolidin-2-yl)propane-1,3-diol

InChI

InChI=1S/C7H15NO4/c9-3-7(4-10,5-11)6-8-1-2-12-6/h6,8-11H,1-5H2

InChI Key

WLZNNRXZWUUMGD-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C(CO)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.